molecular formula C10H7NO3 B122596 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 13721-01-2

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Numéro de catalogue B122596
Numéro CAS: 13721-01-2
Poids moléculaire: 189.17 g/mol
Clé InChI: ILNJBIQQAIIMEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . It is also used as a molecular model for designing new drugs .


Synthesis Analysis

Powders of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized by reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . This compound was also used as a molecular model for designing new drugs .


Molecular Structure Analysis

The molecular formula of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is C10H7NO3 . The molecular weight is 189.17 . The SMILES string is OC(=O)C1=CNc2ccccc2C1=O .


Chemical Reactions Analysis

The compound has been used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . These compounds have been explored for their therapeutic potential .


Physical And Chemical Properties Analysis

The compound is a solid form . It has a molecular weight of 189.17 . The InChI key is ILNJBIQQAIIMEY-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis of Quinolone Derivatives

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .

Development of Antibiotics

The 4-quinolone scaffold, which includes 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, holds significant relevance in medicinal chemistry. Fluoroquinolones, a type of synthetic antibiotics, are derived from this scaffold . These antibiotics find utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis, and cardiotonic .

Anti-tubercular Applications

4-Quinolone-3-carboxamides, which can be synthesized from 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, have been explored for their anti-tubercular potential .

Anti-proliferative Applications

These compounds have also been studied for their anti-proliferative potential, which makes them relevant in the field of cancer research .

Tyrosine Kinase Inhibition

4-Quinolone-3-carboxamides have shown potential in tyrosine kinase inhibition . Tyrosine kinases play a crucial role in cell signaling and are often associated with cancer when they malfunction.

Anti-inflammatory Applications

These compounds have shown potential as anti-inflammatory agents via Cannabinoid receptor 2 ligand .

Development of CB2-Selective Cannabinoid Receptor Ligands

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been used in the development of CB2-selective cannabinoid receptor ligands . These ligands are becoming increasingly attractive drugs due to the potential role of this receptor in several physiopathological processes .

HIV-1 Integrase Strand Transfer Inhibitor

4-Oxo-1,4-dihydroquinoline Carboxylic Acid is a novel HIV-1 integrase strand transfer inhibitor . This makes it a potential candidate for the development of new antiretroviral drugs.

Mécanisme D'action

Target of Action

The primary target of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and proliferation . It has been identified as a potential target for anticancer drug discovery .

Mode of Action

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid acts as a potent inhibitor of Axl kinase . It interacts with the Axl kinase through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction inhibits the kinase activity of Axl, thereby disrupting the signaling pathways that promote cell survival and proliferation .

Biochemical Pathways

The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid affects several biochemical pathways. These include the PI3K/AKT pathway and the MAPK/ERK pathway, which are involved in cell survival, growth, and proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability .

Result of Action

The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid results in the suppression of cell survival and proliferation pathways . This leads to the inhibition of cancer cell growth and proliferation . Additionally, it has been shown to inhibit HIV infection in vitro by binding to the CD4 receptor on the surface of T cells .

Action Environment

The action of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds in the environment can also influence its action.

Safety and Hazards

The safety information for this compound includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Propriétés

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956267
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

13721-01-2, 34785-11-0
Record name 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34785-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINOLONE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours. The reaction mixture was concentrated under reduced pressure. A 1N aqueous solution of sodium hydroxide was added to the residue, and the insoluble matter was removed by filtration. A 10% aqueous solution of acetic acid was added to the filtrate to adjust its pH to 8, and it was then extracted with chloroform. The extract was dried and concentrated. Acetonitrile was added to the residue, and the mixture was cooled with ice. The crystals were collected by filtration and recrystallized from aqueous ammonia to give 5-amino-1-cyclopropyl-6-fluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid m p. 253°-254° C.
Name
1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h under reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A-1) as a pale white solid (10.5 g, 92%). 1H NMR (d-DMSO) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.02 g (10 mmole) of 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid, 1.93 g (15 mmole) of N-ethyl-3-pyrrolidinemethanamine, 3.0 g (30 mmole) of triethylamine and 100 ml of acetonitrile is refluxed for 18 hours. The reaction mixture is cooled to room temperature and the precipitate is removed by filtration, washed with acetonitrile, ether, and dried in vacuo to give 1-ethyl-5-amino-6,8-difluoro-7-[3-(ethylamino)methyl-1-pyrrolidinyl)]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Q & A

Q1: What is the primary mechanism of action for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents?

A1: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, commonly known as quinolones, exert their antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and repair. By blocking these enzymes, quinolones effectively halt bacterial growth and proliferation. [, , ]

Q2: How does the inhibition of bacterial DNA gyrase and topoisomerase IV lead to bacterial cell death?

A2: DNA gyrase and topoisomerase IV are crucial for relieving torsional stress in DNA during replication and repair. Inhibition of these enzymes by quinolones leads to the accumulation of DNA breaks, ultimately triggering bacterial cell death. [, , ]

Q3: Can you provide information on the structural characterization of these compounds?

A3: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives share a core quinolone structure, which consists of a bicyclic aromatic system with a carboxylic acid group at position 3 and a ketone group at position 4. Various substituents can be introduced at different positions on this core structure to modulate the compound's activity, potency, and selectivity. [, , , , , , , , , , , ]

Q4: How does the stability of these compounds vary under different conditions?

A4: The stability of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. [, ] For instance, moxifloxacin hydrochloride solutions degrade more rapidly at pH 7.0 than at pH 5.0 under visible light irradiation. []

Q5: What strategies are employed to enhance the stability and solubility of these compounds?

A5: Formulation strategies like crystallization and the formation of hydrochloride or methane sulfonate salts can improve the stability and solubility of these compounds. For example, hydrochloride crystals of 7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit higher preservation safety and water solubility compared to the free crystals. []

Q6: Do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives possess any catalytic properties?

A6: While primarily known for their antibacterial activity, some derivatives have shown potential as inhibitors of human protein kinase CK2. [] For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited an IC50 of 0.3 μM against CK2. []

Q7: How is computational chemistry used in the research and development of these compounds?

A7: Computational methods like molecular docking are valuable tools for predicting the binding affinity and interactions of quinolone derivatives with their target enzymes, such as DNA gyrase and topoisomerase IV. These techniques aid in understanding structure-activity relationships and designing more potent and selective antibacterial agents. [, ]

Q8: How do structural modifications influence the antibacterial activity of these compounds?

A8: The antibacterial activity of quinolones is heavily influenced by the nature and position of substituents on the core quinolone structure. [, , , , , , , , , , ] Modifications at positions 1, 6, 7, and 8 are particularly impactful, affecting potency, spectrum of activity, and resistance development. [, , , , , , , , , , ]

Q9: Can you provide specific examples of how substituents impact the activity?

A9: Introducing a cyclopropyl group at position 1 generally enhances activity against Gram-negative bacteria. [, , , , , , , , , , ] The presence of a fluorine atom at position 6 is often associated with increased potency and broadened spectrum of activity. [, , , , , , , , , , ] Substitutions at position 7 significantly influence the interaction with DNA gyrase and topoisomerase IV, thereby affecting antibacterial activity. [, , , , , , , , , , ]

Q10: How is the antibacterial activity of these compounds evaluated?

A11: The antibacterial activity of these compounds is assessed using both in vitro and in vivo methods. In vitro assays, such as the broth dilution method, determine the minimum inhibitory concentration (MIC) against various bacterial strains. [, , , , ] In vivo studies, often utilizing animal models of infection, evaluate the efficacy of the compounds in a living organism. [, ]

Q11: What are the main mechanisms of bacterial resistance to these compounds?

A12: Bacteria have evolved several mechanisms to counteract the action of quinolones, including mutations in the genes encoding DNA gyrase and topoisomerase IV, reduced drug accumulation due to efflux pumps, and plasmid-mediated resistance genes. [, , , ]

Q12: Is there cross-resistance between different quinolone generations?

A13: Yes, cross-resistance can occur between different generations of quinolones, particularly if the resistance mechanism involves mutations in DNA gyrase or topoisomerase IV. [, , , ]

Q13: What are the known toxicological concerns associated with these compounds?

A13: This question requires consultation with a medical professional and is beyond the scope of this scientific overview.

Q14: What strategies are being explored to enhance the delivery of these compounds to specific targets?

A14: While this Q&A primarily focuses on the antibacterial applications of these compounds, research into targeted drug delivery for this class of compounds is ongoing and may involve strategies like nanoparticle encapsulation or conjugation to specific ligands.

Q15: Are there any known biomarkers to predict the efficacy of these compounds?

A15: Research into biomarkers that could predict the efficacy of quinolone treatment is ongoing. Potential biomarkers may include genetic markers of resistance or bacterial factors related to drug uptake or metabolism.

Q16: What analytical techniques are commonly used to characterize and quantify these compounds?

A16: Various analytical techniques are employed to characterize and quantify these compounds, including:

  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 19F NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy are used to elucidate the structure and confirm the identity of synthesized compounds. [, , , , , , , , ]
  • Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structure determination and identification. [, , , , , , , ]
  • Chromatography: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are used to separate, identify, and quantify these compounds in various matrices. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.